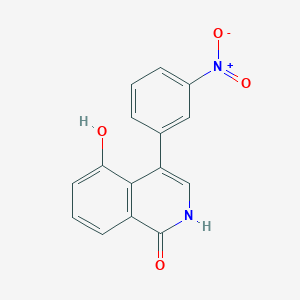
5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
The molecular formula of this compound is C15H12N2O3, with a molecular weight of approximately 270.25 g/mol. The compound features a hydroxy group and a nitrophenyl substituent, contributing to its unique chemical properties and potential biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. The compound's structure allows it to effectively scavenge free radicals, which are known to contribute to oxidative stress and various diseases. In comparative studies, it demonstrated a notable ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating its potential as an antioxidant agent .
| Test | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 10.3 |
| Superoxide Anion Quenching | 0.187 |
| Lipid Peroxidation Inhibition | 0.129 |
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory properties. In animal models, it has been observed to inhibit the production of inflammatory mediators, suggesting its potential utility in treating inflammatory conditions. For example, it exhibited significant effects in models of carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .
Inhibition of Enzymatic Activity
This compound has been evaluated for its inhibitory effects on various enzymes associated with disease processes:
- Cyclooxygenases (COX) : The compound has shown potential in inhibiting COX enzymes, which are critical in the inflammatory response.
- 5-Lipoxygenase : It also inhibits this enzyme, which is involved in the synthesis of leukotrienes that mediate inflammation and allergic reactions.
- HIV-1 Integrase : Preliminary studies suggest that this compound may inhibit HIV-1 integrase activity, offering a potential avenue for antiviral therapies .
Case Studies
In a study involving the synthesis of related compounds, researchers found that derivatives of isoquinolinones exhibited varied biological activities based on their structural modifications. The presence of different substituents influenced their antioxidant and anti-inflammatory properties significantly. This highlights the importance of structural features in determining biological activity .
Properties
CAS No. |
656234-26-3 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5-hydroxy-4-(3-nitrophenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10N2O4/c18-13-6-2-5-11-14(13)12(8-16-15(11)19)9-3-1-4-10(7-9)17(20)21/h1-8,18H,(H,16,19) |
InChI Key |
VQWDLMUAVQMLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















